molecular formula C16H21N3O B8236060 4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile

4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile

Cat. No.: B8236060
M. Wt: 271.36 g/mol
InChI Key: VVQXZVPXEOJINA-ZDUSSCGKSA-N
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Description

4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile involves several steps. Typically, the synthetic route includes the formation of the indole core, followed by the introduction of the tert-butylamino and hydroxypropyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .

Chemical Reactions Analysis

4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. It binds to beta-adrenergic receptors, mediating the activation of adenylate cyclase through G protein signaling. This leads to various downstream effects, including the activation of Ras and cAMP-mediated pathways .

Comparison with Similar Compounds

4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile can be compared with other indole derivatives. Similar compounds include:

Properties

IUPAC Name

4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15/h4-6,8,13,18-20H,7,10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQXZVPXEOJINA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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